3-fluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide
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Overview
Description
3-fluoro-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The primary target of 3-fluoro-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . This compound has shown potent inhibitory activity against this target, contributing to its anti-tubercular properties .
Mode of Action
The compound interacts with the DprE1 enzyme, inhibiting its function . This interaction disrupts the synthesis of arabinogalactan, a critical component of the mycobacterial cell wall, leading to the death of the bacteria .
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway . By inhibiting the DprE1 enzyme, it prevents the formation of arabinogalactan, leading to a defective cell wall and ultimately, bacterial death .
Pharmacokinetics
The compound’s effectiveness againstM. tuberculosis suggests that it has sufficient bioavailability to reach its target in the bacterial cell .
Result of Action
The result of the compound’s action is the inhibition of cell wall synthesis in M. tuberculosis, leading to bacterial death . This makes 3-fluoro-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide a potential candidate for the development of new anti-tubercular drugs .
Action Environment
The action of 3-fluoro-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide is influenced by the intracellular environment of the M. tuberculosis bacteria. Factors such as pH, presence of efflux pumps, and metabolic state of the bacteria could potentially affect the compound’s efficacy . .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . These activities suggest that 3-fluoro-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide may interact with a variety of enzymes, proteins, and other biomolecules, but specific interactions have not been reported yet.
Cellular Effects
Given the broad range of activities associated with benzothiazole derivatives, it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways that 3-fluoro-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide is involved in, including any enzymes or cofactors that it interacts with, are not currently known .
Transport and Distribution
The transport and distribution of 3-fluoro-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide within cells and tissues, including any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, are not currently known .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide typically involves the reaction of 3-fluorobenzohydrazide with 4-methyl-1,3-benzothiazol-2-yl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding benzothiazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
3-fluoro-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound with a similar structure but lacking the fluorine and hydrazide groups.
2-aminobenzothiazole: A derivative with an amino group at the 2-position.
4-methylbenzothiazole: A derivative with a methyl group at the 4-position.
Uniqueness
3-fluoro-N’-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide is unique due to the presence of the fluorine atom and the hydrazide group, which confer distinct chemical and biological properties. These modifications enhance its reactivity and potential as a therapeutic agent compared to other benzothiazole derivatives .
Properties
IUPAC Name |
3-fluoro-N'-(4-methyl-1,3-benzothiazol-2-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3OS/c1-9-4-2-7-12-13(9)17-15(21-12)19-18-14(20)10-5-3-6-11(16)8-10/h2-8H,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRYHDAYKBYIME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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